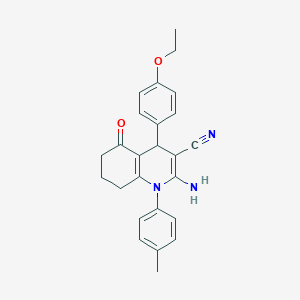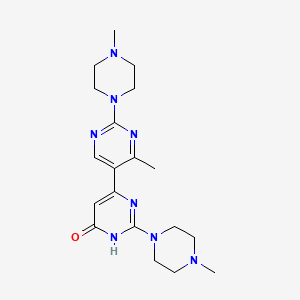![molecular formula C19H18F3N3 B6000805 (2,4-difluorobenzyl){1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine](/img/structure/B6000805.png)
(2,4-difluorobenzyl){1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4-difluorobenzyl){1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine, also known as DF-MPPO, is a novel compound that has shown promising results in various scientific research studies.
Wirkmechanismus
(2,4-difluorobenzyl){1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine exerts its neuroprotective effects by scavenging reactive oxygen species (ROS) and inhibiting the activation of inflammatory pathways. It also modulates various signaling pathways involved in cell survival and apoptosis, including the PI3K/Akt and MAPK pathways. This compound has been shown to increase the expression of antioxidant enzymes such as superoxide dismutase and catalase, which further contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to improve mitochondrial function, reduce oxidative stress, and enhance neuronal survival in various in vitro and in vivo models. It also reduces the production of pro-inflammatory cytokines and inhibits the activation of microglia and astrocytes, which are involved in the inflammatory response in the brain. This compound has been shown to improve cognitive function and motor performance in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
(2,4-difluorobenzyl){1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine has several advantages for lab experiments, including its ability to cross the blood-brain barrier and its low toxicity profile. However, its high cost and limited availability may limit its use in some research studies.
Zukünftige Richtungen
(2,4-difluorobenzyl){1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine has shown promising results in various preclinical studies, and further research is needed to determine its potential clinical applications. Future studies could investigate its efficacy in combination with other neuroprotective agents or its potential use in other disease models. Additionally, the development of more efficient and cost-effective synthesis methods could increase its availability for research purposes.
Synthesemethoden
(2,4-difluorobenzyl){1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine is synthesized by reacting 2,4-difluorobenzaldehyde with 1-(3-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid in the presence of triethylamine and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide. The resulting intermediate is then reacted with 2,4-difluoroaniline to obtain this compound.
Wissenschaftliche Forschungsanwendungen
(2,4-difluorobenzyl){1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine has been extensively studied for its neuroprotective properties. It has been shown to protect against oxidative stress, inflammation, and neuronal damage in various in vitro and in vivo models of neurodegenerative diseases such as Parkinson's disease, Alzheimer's disease, and Huntington's disease. This compound has also been investigated for its potential use as a radioprotective agent, as it has been shown to protect against radiation-induced damage in various cell types.
Eigenschaften
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-1-[1-(3-fluorophenyl)-5-methylpyrazol-4-yl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3/c1-12(23-10-14-6-7-16(21)9-19(14)22)18-11-24-25(13(18)2)17-5-3-4-15(20)8-17/h3-9,11-12,23H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSBORPFQHRNAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC(=CC=C2)F)C(C)NCC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-[(1-methylpiperidin-3-yl)carbonyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6000728.png)
![2-[4-(1H-benzimidazol-2-ylmethyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B6000741.png)

![3-phenyl-1H-pyrazole-4-carbaldehyde [4-[(2-bromo-5-chloro-4-methylphenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B6000753.png)
![N-[(1Z)-(dimethylamino)methylene]-2-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide](/img/structure/B6000754.png)
![2-(4-fluorophenyl)-1-({1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazol-4-yl}carbonyl)piperidine](/img/structure/B6000762.png)

![{2-[(2-{[(4-methylphenyl)sulfonyl]oxy}benzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6000782.png)
![7-(cyclopropylmethyl)-2-[3-(1H-pyrazol-1-yl)benzyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6000794.png)
![ethyl N-{[1-(3-fluorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-N-methylglycinate](/img/structure/B6000798.png)


![1,2,4',5-tetramethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinoline] 2-hydroxy-1,2,3-propanetricarboxylate (salt)](/img/structure/B6000824.png)
![6-bromo-4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(4-ethoxyphenyl)quinoline](/img/structure/B6000830.png)
